3,4-Dichloroisothiazole-5-carbonitrile 3,4-Dichloroisothiazole-5-carbonitrile
Brand Name: Vulcanchem
CAS No.: 18480-52-9
VCID: VC21007761
InChI: InChI=1S/C4Cl2N2S/c5-3-2(1-7)9-8-4(3)6
SMILES: C(#N)C1=C(C(=NS1)Cl)Cl
Molecular Formula: C4Cl2N2S
Molecular Weight: 179.03 g/mol

3,4-Dichloroisothiazole-5-carbonitrile

CAS No.: 18480-52-9

Cat. No.: VC21007761

Molecular Formula: C4Cl2N2S

Molecular Weight: 179.03 g/mol

* For research use only. Not for human or veterinary use.

3,4-Dichloroisothiazole-5-carbonitrile - 18480-52-9

Specification

CAS No. 18480-52-9
Molecular Formula C4Cl2N2S
Molecular Weight 179.03 g/mol
IUPAC Name 3,4-dichloro-1,2-thiazole-5-carbonitrile
Standard InChI InChI=1S/C4Cl2N2S/c5-3-2(1-7)9-8-4(3)6
Standard InChI Key YPWIGSYXDIIQNP-UHFFFAOYSA-N
SMILES C(#N)C1=C(C(=NS1)Cl)Cl
Canonical SMILES C(#N)C1=C(C(=NS1)Cl)Cl

Introduction

Chemical Identity and Basic Properties

3,4-Dichloroisothiazole-5-carbonitrile is an organic compound with the molecular formula C₄Cl₂N₂S and a molecular weight of 179.03 g/mol . It belongs to the class of isothiazoles, which are five-membered heterocyclic compounds containing adjacent nitrogen and sulfur atoms in the ring structure. This compound is characterized by two chlorine atoms at positions 3 and 4, and a nitrile (cyano) group at position 5 of the isothiazole ring.

Identification Parameters

The compound is identified by the following parameters:

ParameterValue
CAS Registry Number18480-52-9
Molecular FormulaC₄Cl₂N₂S
Molecular Weight179.03 g/mol
IUPAC Name3,4-dichloro-1,2-thiazole-5-carbonitrile
Standard InChIInChI=1S/C4Cl2N2S/c5-3-2(1-7)9-8-4(3)6
Standard InChIKeyYPWIGSYXDIIQNP-UHFFFAOYSA-N

Table 1: Identification parameters of 3,4-Dichloroisothiazole-5-carbonitrile

Physical and Chemical Properties

3,4-Dichloroisothiazole-5-carbonitrile typically appears as a white solid at room temperature . The compound's stability is influenced by environmental conditions, particularly temperature and exposure to incompatible substances such as strong oxidizing agents .

PropertyDescription
Physical StateWhite solid
Storage TemperatureRoom temperature
StabilityStable under recommended temperatures and pressures
IncompatibilitiesStrong oxidizing agents
Hazardous Decomposition ProductsCarbon oxides, Hydrogen chloride, Nitrogen oxides, Sulfur oxides

Table 2: Physical and chemical properties of 3,4-Dichloroisothiazole-5-carbonitrile

Synthesis Methods

Several methods have been developed for the synthesis of 3,4-Dichloroisothiazole-5-carbonitrile, each with specific advantages and limitations.

Ferricyanide Complex Method

A notable approach described in Chinese patent CN109320472B involves using low-toxicity ferricyanide complex as the initial raw material, which reacts with carbon disulfide and chlorine under catalytic conditions . This method offers significant safety advantages by avoiding the use of highly toxic sodium cyanide, making it suitable for industrial-scale production. The reported purity of the product can reach 98%, indicating a high-efficiency synthesis pathway .

Ring Transformation Approach

Another synthetic route involves ring transformation reactions of related heterocyclic structures. For instance, the reaction of 2-chloro-2-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)acetonitrile with hydrogen halides can lead to the formation of 3,4-dichloroisothiazole-5-carbonitrile among other products . This approach demonstrates the versatility of ring transformation strategies in heterocyclic chemistry.

Halogenation Reactions

The synthesis can also involve halogenation reactions of isothiazole derivatives. For example, the bromination of 4-chloro-5-cyanoisothiazole with bromine in carbon tetrachloride has been reported to yield related compounds such as 3,5-dibromoisothiazole-4-carbonitrile, suggesting similar approaches might be applicable for the synthesis of 3,4-dichloroisothiazole-5-carbonitrile .

Structural Characterization

The structural characterization of 3,4-Dichloroisothiazole-5-carbonitrile is typically accomplished through various analytical techniques including spectroscopic methods and crystallography.

Spectroscopic Characterization

Spectroscopic data provides valuable information about the compound's structure:

  • Infrared Spectroscopy: The infrared spectrum of the compound shows a characteristic nitrile (C≡N) stretching vibration at around 2234 cm⁻¹, which is a distinctive feature of the cyano group .

  • UV-Visible Spectroscopy: UV-vis spectroscopy typically reveals absorption bands characteristic of the isothiazole ring system, supporting the intact heterocyclic structure .

  • Nuclear Magnetic Resonance (NMR): The NMR spectrum of the compound provides information about its structure, though specific data for this compound is limited in the available literature.

  • Mass Spectrometry: Mass spectrometric analysis reveals molecular ion peaks consistent with the expected molecular weight of 179.03, along with characteristic isotope patterns due to the presence of chlorine atoms .

Applications in Chemical Synthesis

3,4-Dichloroisothiazole-5-carbonitrile serves as a valuable building block in organic synthesis, particularly for the preparation of more complex heterocyclic compounds with potential biological activities.

Coupling Reactions

The compound can participate in various coupling reactions, including regiospecific Suzuki coupling reactions . These palladium-catalyzed cross-coupling reactions between the chlorinated isothiazole and organoboron compounds enable the formation of carbon-carbon bonds, allowing for the synthesis of more complex isothiazole derivatives.

Functional Group Transformations

The reactive chlorine substituents and the nitrile group in 3,4-Dichloroisothiazole-5-carbonitrile provide multiple sites for functional group transformations. The chlorine atoms can be displaced by various nucleophiles, while the nitrile group can undergo transformations to other functional groups such as amides, acids, or amines.

Synthesis of Bioactive Compounds

The compound serves as an intermediate in the synthesis of various bioactive molecules, particularly those with agricultural applications. It has been used in the preparation of strobilurin analogs with fungicidal properties, demonstrating its utility in developing new crop protection agents .

Biological Activities and Applications

Derivatives based on 3,4-Dichloroisothiazole-5-carbonitrile exhibit diverse biological activities, making them valuable in agricultural and potentially pharmaceutical applications.

Fungicidal Activity

A series of 3,4-dichloroisothiazole-based strobilurin analogs have demonstrated significant fungicidal activity against various plant pathogens . These compounds were designed and synthesized based on the structural features of strobilurin A, a naturally occurring antifungal compound.

The biological evaluation revealed that several compounds exhibited excellent activity against multiple plant pathogens both in vitro and in vivo. For instance, compounds identified as 6d, 6g, and 8d showed broad-spectrum fungicidal activity .

PathogenCompoundApplication Rate (g ai/hm²)Base Disease IndexAfter Disease IndexEfficacy (%)
Sphaerotheca fuliginea8d37.51.988.0178.62 ± 4.38
Pseudoperonospora cubensisTrifloxystrobin (commercial standard)37.51.6410.0468.02 ± 5.58
Erysiphe graminisCompound 7a---Best efficacy observed

Table 3: Fungicidal activity of selected 3,4-dichloroisothiazole derivatives against plant pathogens

Field experiments indicated that compound 8d displayed better efficacy against Sphaerotheca fuliginea (powdery mildew) than commercial fungicides azoxystrobin and trifloxystrobin, and superior efficacy against Pseudoperonospora cubensis (downy mildew) compared to trifloxystrobin .

Other Biological Activities

Isothiazoles, including derivatives of 3,4-Dichloroisothiazole-5-carbonitrile, possess a broad spectrum of biological activities beyond fungicidal properties:

  • Insecticidal Activity: Some isothiazole derivatives exhibit insecticidal properties, making them potential candidates for integrated pest management strategies .

  • Systemic Acquired Resistance: Certain derivatives have shown potential to activate defense responses in plants against a wide range of pathogens, enhancing the plant's natural resistance mechanisms .

  • Anti-inflammatory Potential: Some isothiazole derivatives have shown inhibitory effects on inflammatory enzymes, suggesting potential applications in treating inflammatory conditions.

Hazard StatementsPrecautionary Statements
H302: Harmful if swallowedP261: Avoid breathing dust/fume/gas/mist/vapors/spray
H315: Causes skin irritationP280: Wear protective gloves/protective clothing/eye protection/face protection
H320: Causes eye irritationP302+P352: IF ON SKIN: Wash with plenty of soap and water
H335: May cause respiratory irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

Table 4: Hazard and precautionary statements for 3,4-Dichloroisothiazole-5-carbonitrile

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